REACTION_CXSMILES
|
C(O)(=[O:3])C.[CH2:5]([S:15][CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].OO.[OH2:26]>>[CH2:5]([S:15]([CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])(=[O:3])=[O:26])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
dry solid
|
Quantity
|
101.32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)SC(C(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
22.64 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
to obtain a thick white slurry
|
Type
|
CUSTOM
|
Details
|
resulting in an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 47°-53° C
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 5°-10° C.
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in 515 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
This solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of insoluble material
|
Type
|
WASH
|
Details
|
washed with three 200 ml portions of water
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
with agitation, 1,500 ml of petroleum ether was added via a dropping funnel
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a white solid product
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 5°-10° C.
|
Type
|
FILTRATION
|
Details
|
the solids were recovered by filtration
|
Type
|
WASH
|
Details
|
The solids were washed
|
Type
|
FILTRATION
|
Details
|
again recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC)S(=O)(=O)C(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |